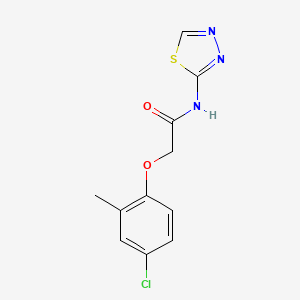
3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
説明
3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive target for researchers interested in studying its mechanism of action and physiological effects. In
科学的研究の応用
Synthesis and Characterization of Heterocyclic Compounds
Research by Abbas et al. (2017) highlights the synthesis of several fused heterocyclic compounds using 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole as a starting material. These synthesized compounds include 6-(4-chlorophenyl) triazolo oxadiazole thione and 6-(4-chlorophenyl) triazolo oxadiazole amine, characterized by FTIR, H-NMR, C-NMR, and CHNS analysis (Abbas et al., 2017).
Ring-fission and Bond Cleavage Reaction
Jäger et al. (2002) investigated the reaction of N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole. This study showed the formation of tertiary amine and further ring fission of the oxadiazole system under certain conditions. The structure of the products was determined through various spectroscopic methods, providing insights into the reaction mechanisms of oxadiazole derivatives (Jäger et al., 2002).
Potential Inhibitor for Monoamine Oxidase
A study by Efimova et al. (2023) synthesized 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole and tested it as a potential inhibitor of human monoamine oxidase (MAO) A and B. It demonstrated significant inhibition, suggesting its potential use in discovering therapeutic agents for neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).
Synthesis and Antimicrobial Activity
Machado et al. (2005) reported the synthesis of various 3,5-diphenylchlorinated-1,2,4-oxadiazoles. The synthesized compounds were evaluated for their antimicrobial activity, showcasing the potential use of these compounds in developing new antimicrobial agents (Machado et al., 2005).
Structural Analysis and Properties
The study by Fun et al. (2011) focused on the structural analysis of a 1,2,4-oxadiazole derivative, revealing how the oxadiazole ring interacts with other molecular components. This analysis is crucial for understanding the molecular properties and potential applications of such compounds (Fun et al., 2011).
Antibacterial Screening of Oxadiazole Derivatives
Deshmukh et al. (2017) synthesized novel oxadiazoles containing the piperazine nucleus and screened them for antibacterial activity. Some compounds showed moderate activity, highlighting their potential in antibacterial drug development (Deshmukh et al., 2017).
特性
IUPAC Name |
3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O/c15-10-4-1-8(2-5-10)13-18-14(20-19-13)9-3-6-11(16)12(17)7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTHIYMKOOKTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B5855579.png)



![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)


![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)


![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)
